molecular formula C6H8F2O3 B1588664 Ethyl 2,2-difluoro-3-oxobutanoate CAS No. 2266-48-0

Ethyl 2,2-difluoro-3-oxobutanoate

Cat. No.: B1588664
CAS No.: 2266-48-0
M. Wt: 166.12 g/mol
InChI Key: NXMSOLWESKBEJJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-oxobutanoate is an organic compound with the molecular formula C6H8F2O3. It is a fluorinated ester that is commonly used in organic synthesis due to its unique chemical properties. The presence of fluorine atoms in the molecule imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl acetoacetate. The process typically includes the following steps:

    Starting Material: Ethyl acetoacetate is used as the starting material.

    Reaction Conditions: The reaction is carried out under controlled conditions, often at low temperatures to prevent decomposition and ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorination techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include fluorinated amines or thiols.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2,2-difluoro-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms in the molecule can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carbonyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks fluorine atoms.

    Ethyl 2,2-dimethyl-3-oxobutanoate: Contains methyl groups instead of fluorine atoms.

    Ethyl 2,2-dibromo-3-oxobutanoate: Contains bromine atoms instead of fluorine.

Uniqueness

Ethyl 2,2-difluoro-3-oxobutanoate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability, reactivity, and lipophilicity. These properties make it valuable in various applications, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMSOLWESKBEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427056
Record name Ethyl 2,2-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2266-48-0
Record name Ethyl 2,2-difluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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